molecular formula C10H11NO2 B14735433 3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole CAS No. 6305-54-0

3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole

Cat. No.: B14735433
CAS No.: 6305-54-0
M. Wt: 177.20 g/mol
InChI Key: BHGSHKZITSCZSB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a cyclopropyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with furan-2-carboxylic acid, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 3-Cyclopropyl-5-(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl-(furan-2-yl)methanone

Uniqueness

3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole is unique due to its combination of a cyclopropyl group, a furan ring, and an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6305-54-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H11NO2/c1-2-9(12-5-1)10-6-8(11-13-10)7-3-4-7/h1-2,5,7,10H,3-4,6H2

InChI Key

BHGSHKZITSCZSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(C2)C3=CC=CO3

Origin of Product

United States

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